Galbanic acid

Description

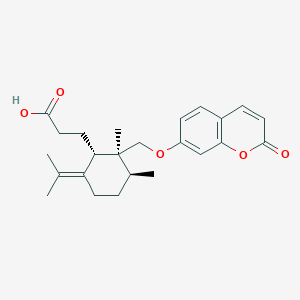

Structure

2D Structure

3D Structure

Properties

CAS No. |

3566-55-0 |

|---|---|

Molecular Formula |

C24H30O5 |

Molecular Weight |

398.5 g/mol |

IUPAC Name |

3-[(1S,2S,3S)-2,3-dimethyl-2-[(2-oxochromen-7-yl)oxymethyl]-6-propan-2-ylidenecyclohexyl]propanoic acid |

InChI |

InChI=1S/C24H30O5/c1-15(2)19-9-5-16(3)24(4,20(19)10-11-22(25)26)14-28-18-8-6-17-7-12-23(27)29-21(17)13-18/h6-8,12-13,16,20H,5,9-11,14H2,1-4H3,(H,25,26)/t16-,20-,24-/m0/s1 |

InChI Key |

CVWWNYPTZYQCSE-YFBXQHAESA-N |

SMILES |

CC1CCC(=C(C)C)C(C1(C)COC2=CC3=C(C=C2)C=CC(=O)O3)CCC(=O)O |

Isomeric SMILES |

C[C@H]1CCC(=C(C)C)[C@@H]([C@@]1(C)COC2=CC3=C(C=C2)C=CC(=O)O3)CCC(=O)O |

Canonical SMILES |

CC1CCC(=C(C)C)C(C1(C)COC2=CC3=C(C=C2)C=CC(=O)O3)CCC(=O)O |

Synonyms |

galbanic acid |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Natural Sources and Isolation of Galbanic Acid from Ferula Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sourcing and isolation of galbanic acid, a bioactive sesquiterpene coumarin (B35378), from various Ferula species. This document details the primary plant sources, extraction methodologies, and purification protocols, presenting quantitative data and experimental workflows to support research and development in natural product chemistry and drug discovery.

Introduction to this compound

This compound is a sesquiterpene coumarin that has garnered significant interest within the scientific community for its diverse pharmacological activities. It is predominantly found in plants belonging to the Ferula genus of the Apiaceae family. Research has highlighted its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent, making it a valuable target for natural product isolation and semi-synthetic modification.

Natural Sources of this compound

This compound is primarily isolated from the oleo-gum-resins and roots of several Ferula species. The most commonly cited sources in the literature are Ferula assa-foetida and Ferula szowitsiana.

-

Ferula assa-foetida : The oleo-gum-resin of this species is a well-known traditional medicine and culinary spice. It serves as a rich source of various bioactive compounds, including this compound.

-

Ferula szowitsiana : The roots of this plant have been identified as another significant source of this compound.

Quantitative Analysis of this compound in Ferula Species

The concentration of this compound can vary depending on the Ferula species, the specific plant part used, geographical location, and the extraction method employed. While comprehensive comparative studies on yields are limited, the following table summarizes available data on the isolation of this compound.

| Ferula Species | Plant Part Used | Extraction Solvent(s) | Typical Yield/Concentration | Reference(s) |

| Ferula assa-foetida | Oleo-gum-resin | Hexane (B92381), Dichloromethane | Not explicitly quantified in reviewed literature. Isolation confirmed. | [1][2] |

| Ferula szowitsiana | Roots | Acetone (B3395972) | Not explicitly quantified in reviewed literature. Isolation confirmed. |

Note: The reviewed literature confirms the presence and successful isolation of this compound from these sources but lacks specific quantitative yield percentages.

Experimental Protocols for Isolation and Purification

The isolation of this compound from Ferula species typically involves solvent extraction followed by chromatographic purification. The following protocols are based on methodologies described in the scientific literature.

This protocol outlines a general procedure for the extraction of this compound from the oleo-gum-resin of Ferula assa-foetida.

-

Preparation of Plant Material : The collected oleo-gum-resin of Ferula assa-foetida is air-dried and then ground into a coarse powder to increase the surface area for solvent extraction.[2]

-

Solvent Extraction :

-

The powdered resin is subjected to extraction with a non-polar solvent such as hexane or dichloromethane.[1][2] This can be performed using maceration or Soxhlet extraction.

-

For maceration, the powdered resin is soaked in the solvent for a specified period (e.g., 24-72 hours) with occasional agitation. The process is typically repeated multiple times to ensure exhaustive extraction.

-

The solvent is then filtered, and the resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Defatting of the Extract : The crude hexane extract is often defatted to remove non-polar constituents like fats and waxes, which can interfere with subsequent purification steps.[2]

This protocol provides a general method for extracting this compound from the roots of Ferula szowitsiana.

-

Preparation of Plant Material : The roots of Ferula szowitsiana are washed, air-dried, and pulverized into a fine powder.

-

Solvent Extraction :

-

The powdered root material is extracted with a polar solvent such as acetone.

-

The extraction is typically carried out by maceration or percolation. The mixture is filtered, and the solvent is evaporated under vacuum to obtain the crude acetone extract.

-

The crude extracts obtained from either F. assa-foetida or F. szowitsiana are complex mixtures and require further purification to isolate this compound. A combination of chromatographic techniques is commonly employed.

-

Open Column Chromatography :

-

The crude extract is subjected to open column chromatography over silica (B1680970) gel.

-

A solvent gradient of increasing polarity, typically starting with a non-polar solvent like n-hexane and gradually introducing a more polar solvent like ethyl acetate, is used to elute the compounds.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the compound of interest are pooled together.

-

-

Preparative Thin Layer Chromatography (TLC) :

-

For further purification of the pooled fractions from column chromatography, preparative TLC can be utilized.

-

The enriched fraction is applied as a band onto a silica gel plate and developed in an appropriate solvent system.

-

The band corresponding to this compound is identified under UV light, scraped from the plate, and the compound is eluted from the silica gel with a suitable solvent (e.g., methanol (B129727) or chloroform). One study reported an Rf value of 0.336 for the active component, later identified as this compound, on a TLC plate.

-

-

High-Performance Liquid Chromatography (HPLC) :

-

Final purification to achieve high-purity this compound is often performed using preparative HPLC.[2]

-

A reversed-phase column (e.g., C18) is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

-

The elution can be isocratic or a gradient, depending on the complexity of the sample. The fraction corresponding to the this compound peak is collected.

-

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the general workflows for the isolation of this compound from Ferula species.

Conclusion

This technical guide summarizes the key information regarding the natural sources and isolation of this compound from Ferula species. Ferula assa-foetida and Ferula szowitsiana are the primary sources, with the oleo-gum-resin and roots being the plant parts of choice for extraction. The isolation protocols generally involve solvent extraction followed by a series of chromatographic purification steps. While the presence of this compound in these species is well-documented, further research is required to quantify the yields from different sources and to optimize the isolation protocols for industrial-scale production. The methodologies and workflows presented herein provide a solid foundation for researchers and drug development professionals working with this promising natural product.

References

An In-depth Technical Guide to the Physicochemical Properties of Galbanic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of galbanic acid, a sesquiterpene coumarin (B35378) of significant interest in pharmacological research. The document summarizes key quantitative data, outlines general experimental protocols for property determination, and visualizes a key biological signaling pathway influenced by this compound.

Core Physicochemical Properties

This compound is a natural product found in various Ferula species.[1] Its chemical and physical properties are crucial for understanding its pharmacokinetic and pharmacodynamic behavior.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₃₀O₅ | [1][2][3][4] |

| Molecular Weight | 398.5 g/mol (or 398.49 g/mol ) | [1][2][3][5] |

| Appearance | White powder | [6] |

| Melting Point | 94-96 °C | [2][6][7] |

| Boiling Point | 573.2 ± 45.0 °C (Predicted) | [2][4] |

| Density | 1.130 ± 0.06 g/cm³ (Predicted) | [2][4] |

| pKa | 4.73 ± 0.10 (Predicted) | [2][4] |

| LogP (XlogP3-AA) | 5.1 | [1][8] |

| Water Solubility | 0.01312 mg/L at 25 °C (Estimated) | [8] |

| CAS Number | 3566-55-0 | [1][2][5] |

Table 2: Chemical Identifiers for this compound

| Identifier Type | Identifier | Source(s) |

| IUPAC Name | 3-[(1S,2S,3S)-2,3-dimethyl-2-[(2-oxochromen-7-yl)oxymethyl]-6-propan-2-ylidenecyclohexyl]propanoic acid | [1][5] |

| SMILES | C[C@H]1CCC(=C(C)C)--INVALID-LINK--CCC(=O)O | [1] |

| InChIKey | CVWWNYPTZYQCSE-YFBXQHAESA-N | [1][5] |

Experimental Protocols for Physicochemical Property Determination

While specific experimental details for this compound are not extensively published, the following are standard methodologies for determining the properties listed above.

2.1. Melting Point Determination

The melting point of a solid compound like this compound is typically determined using one of the following methods:

-

Capillary Melting Point Method: A small, powdered sample of the crystalline solid is packed into a thin capillary tube. The tube is heated in a calibrated apparatus, and the temperature range over which the substance melts is observed and recorded. This is a common and straightforward method for determining the melting range of a pure substance.

-

Differential Scanning Calorimetry (DSC): DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. As the sample undergoes a phase transition, such as melting, it will absorb more heat than the reference, resulting in a detectable peak in the DSC curve. The peak of this curve corresponds to the melting point.

2.2. Solubility Determination

The low aqueous solubility of this compound is a key characteristic.[9] Standard methods to quantify this include:

-

Shake-Flask Method: A surplus amount of the solid compound is added to a specific volume of the solvent (e.g., water, buffers). The mixture is agitated in a sealed flask at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

2.3. LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

-

Shake-Flask Method: This is the traditional method where a known amount of the solute is dissolved in a pre-saturated mixture of n-octanol and water. After thorough mixing and separation of the two phases (typically by centrifugation), the concentration of the solute in each phase is measured. The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

-

HPLC-Based Method: A reversed-phase HPLC column is used, and the retention time of the compound is measured. The LogP can be estimated by correlating the retention time with the known LogP values of a series of standard compounds.

2.4. pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

-

Potentiometric Titration: A solution of the acidic compound is titrated with a strong base of known concentration. The pH of the solution is measured after each addition of the titrant. The pKa can be determined from the resulting titration curve, specifically at the half-equivalence point where the pH is equal to the pKa.

-

UV-Visible Spectrophotometry: This method can be used if the protonated and deprotonated forms of the compound have different UV-Vis absorption spectra. The absorbance of the compound is measured at various pH values, and the pKa is determined by analyzing the change in absorbance as a function of pH.

Biological Signaling Pathways

This compound has been shown to exert its biological effects, particularly its anticancer properties, by modulating key cellular signaling pathways.[5][10][11]

3.1. Inhibition of the PI3K/Akt/mTOR Pathway

This compound has been reported to inhibit the PI3K/Akt/mTOR signaling cascade, a critical pathway for cell growth, proliferation, and survival in many cancers.[5] This inhibition leads to a reduction in phosphorylated Akt protein levels and an increase in the expression of the tumor suppressor PTEN.[5]

Caption: this compound's inhibition of the PI3K/Akt/mTOR pathway.

3.2. Downregulation of Androgen Receptor (AR) Signaling

In prostate cancer cells, this compound has demonstrated anti-androgen activities by down-regulating the abundance and signaling of the androgen receptor (AR).[12][13] This action promotes the proteasomal degradation of the AR protein. The subsequent inhibition of the cyclin/CDK4/6/RB/E2F pathway leads to G1 cell cycle arrest.[12]

Caption: Downregulation of Androgen Receptor (AR) signaling by this compound.

References

- 1. (-)-Galbanic acid | C24H30O5 | CID 7082474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 3566-55-0 [chemicalbook.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 3566-55-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. echemi.com [echemi.com]

- 8. This compound, 3566-55-0 [thegoodscentscompany.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The Potential Therapeutic Effects of this compound on Cancer: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Synthesis, biosynthesis and biological activities of this compound - A review - PubMed [pubmed.ncbi.nlm.nih.gov]

Galbanic Acid: A Comprehensive Guide to the Structure Elucidation of a Sesquiterpene Coumarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galbanic acid is a naturally occurring sesquiterpene coumarin (B35378) predominantly found in the oleo-gum resins of various Ferula species, particularly Ferula assa-foetida.[1][2] This compound has garnered significant interest within the scientific community due to its diverse and potent biological activities, including anticancer, anti-inflammatory, and anti-angiogenic properties.[3][4] Understanding the precise molecular structure of this compound is fundamental to elucidating its mechanism of action and for guiding synthetic efforts to develop novel therapeutic agents. This technical guide provides an in-depth overview of the structure elucidation of this compound, detailing the experimental protocols for its isolation and the spectroscopic data that confirm its molecular architecture.

Isolation and Purification

The isolation of this compound from its natural source, typically the oleo-gum resin of Ferula species, is a multi-step process involving extraction and chromatography. The general workflow is outlined below.

Experimental Protocol:

1.1. Plant Material and Extraction:

-

Starting Material: Dried and powdered oleo-gum resin of Ferula assa-foetida.

-

Extraction Solvent: Chloroform or n-hexane are commonly used.

-

Procedure:

-

The powdered resin is subjected to extraction with the chosen solvent using a Soxhlet apparatus or maceration with stirring for a sufficient period (e.g., 24-48 hours) to ensure exhaustive extraction.

-

The resulting extract is filtered to remove solid plant material.

-

The filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

1.2. Chromatographic Purification:

-

Technique: Silica (B1680970) gel column chromatography is the primary method for the initial fractionation of the crude extract.

-

Stationary Phase: Silica gel (60-120 or 230-400 mesh).

-

Mobile Phase: A gradient of n-hexane and ethyl acetate (B1210297) is typically employed. The polarity is gradually increased, for example, starting from 100% n-hexane and progressively increasing the proportion of ethyl acetate.

-

Procedure:

-

The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

The column is eluted with the solvent gradient, and fractions are collected.

-

The fractions are monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualized under UV light (254 nm and 366 nm) and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

-

Fractions containing the compound of interest, as indicated by TLC, are combined and concentrated.

-

-

Further Purification (if necessary):

-

Preparative High-Performance Liquid Chromatography (HPLC) can be used for final purification to obtain highly pure this compound.

-

Column: A reversed-phase C18 column is often suitable.

-

Mobile Phase: A gradient of methanol (B129727) and water or acetonitrile (B52724) and water.

-

Structure Elucidation via Spectroscopic Methods

The definitive structure of this compound has been elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for the complete assignment of all proton and carbon signals.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃) [1][5]

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 3 | 6.25 | d | 9.5 |

| 4 | 7.63 | d | 9.5 |

| 5 | 7.35 | d | 8.4 |

| 6 | 6.83 | dd | 8.4, 2.4 |

| 8 | 6.81 | d | 2.4 |

| 1' | - | - | - |

| 2' | - | - | - |

| 3' | - | - | - |

| 4' | - | - | - |

| 5' | - | - | - |

| 6' | - | - | - |

| 7' | - | - | - |

| 8' | - | - | - |

| 9' | - | - | - |

| 10' | - | - | - |

| 11' | 4.65 | d | 6.5 |

| 12' | 1.70 | s | - |

| 13' | 1.62 | s | - |

| 14' | 1.10 | s | - |

| 15' | 0.95 | d | 7.0 |

| COOH | - | br s | - |

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃) [1][5]

| Position | Chemical Shift (δ, ppm) |

| 2 | 161.2 |

| 3 | 112.9 |

| 4 | 143.4 |

| 5 | 128.9 |

| 6 | 113.3 |

| 7 | 162.5 |

| 8 | 101.5 |

| 9 | 156.3 |

| 10 | 112.7 |

| 1' | 40.2 |

| 2' | 35.1 |

| 3' | 179.8 |

| 4' | 34.2 |

| 5' | 29.7 |

| 6' | 132.8 |

| 7' | 123.5 |

| 8' | 37.5 |

| 9' | 32.1 |

| 10' | 25.7 |

| 11' | 69.1 |

| 12' | 17.7 |

| 13' | 25.7 |

| 14' | 21.0 |

| 15' | 16.0 |

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass and elemental composition of this compound.

Table 3: Mass Spectrometry Data for this compound [1][5]

| Ionization Mode | [M-H]⁻ (m/z) | [M+H]⁺ (m/z) | Calculated Molecular Formula | Exact Mass |

| HRESIMS | 397.2016 | 399.2162 | C₂₄H₃₀O₅ | 398.2093 |

The fragmentation pattern in MS/MS experiments provides further structural information. For sesquiterpene coumarins, characteristic losses include the sesquiterpene side chain and fragments from the coumarin core.

References

- 1. Decoding the anti-inflammatory properties of sesquiterpene coumarins from the active fractions of Ferula assa-foetida through integrated experimental and in silico analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Induced antiproliferation in estrogen receptor-negative breast cancer cells and enhanced cellular redox state in the human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Biological activities of "Galbanic acid" a comprehensive review

An In-depth Technical Guide on the Biological Activities of Galbanic Acid

Introduction

This compound (GBA) is a sesquiterpene coumarin, a natural compound predominantly isolated from plants of the Ferula genus (Apiaceae family), such as Ferula assa-foetida and Ferula szowitsiana.[1][2] This lipophilic compound has garnered significant attention within the scientific community due to its broad spectrum of pharmacological properties.[3][4] Extensive research has documented its potential as an anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting agent.[1][3][5] This technical guide provides a comprehensive review of the biological activities of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanisms of action through signaling pathway diagrams. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Anticancer Activities

This compound has demonstrated significant anticancer potential across various cancer cell lines, including prostate, lung, glioblastoma, and breast cancer.[3][6][7] Its antitumor effects are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis and metastasis.[3][8]

Apoptosis Induction

This compound is a potent inducer of apoptosis. In H460 non-small cell lung carcinoma (NSCLC) cells, GBA treatment leads to the cleavage of poly (ADP-ribose) polymerase (PARP), activation of caspase-9 and Bax, and downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL.[7] A key mechanism is the inhibition of Myeloid cell leukemia 1 (Mcl-1), an anti-apoptotic protein; overexpression of Mcl-1 was found to block the cytotoxic effects of GBA.[7]

Cell Cycle Arrest

The compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest. In prostate cancer cells, this compound was shown to induce G1 arrest.[1][5] This effect is associated with the inhibition of the cyclin/CDK4/6/RB/E2F pathway.[1] Similarly, in human malignant glioblastoma (U87) cells, GBA treatment resulted in cell cycle inhibition.[6]

Anti-Angiogenesis

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. This compound exhibits anti-angiogenic properties by significantly decreasing vascular endothelial growth factor (VEGF)-induced proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs).[1] This is accompanied by reduced phosphorylation of key signaling molecules such as p38-MAPK, JNK, and AKT.[1]

Anti-Metastatic Effects

This compound can suppress the migration and invasion of cancer cells. In glioblastoma cells, it reduces migration capability by inhibiting the activity and expression of matrix metalloproteinases MMP2 and MMP9.[6]

Modulation of Signaling Pathways

This compound exerts its biological effects by modulating several key intracellular signaling pathways.

PI3K/Akt/mTOR Pathway

In glioblastoma cells, this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway.[6] It reduces the gene expression of PI3K, Akt, and mTOR while increasing the expression of the tumor suppressor PTEN. This inhibition leads to decreased cell proliferation, survival, and cell cycle progression.[6]

Androgen Receptor (AR) Signaling

In prostate cancer, this compound decreases the abundance and signaling of the androgen receptor (AR).[1][5] It promotes the proteasomal degradation of the AR protein, a mechanism distinct from that of conventional AR antagonists.[5]

AMPK Pathway

This compound is a regulator of the AMP-activated protein kinase (AMPK) pathway. In HepG2 liver cells treated with palmitate to induce lipid accumulation, GBA increased the phosphorylation of AMPK and its downstream target, acetyl-CoA carboxylase (ACC).[9] This activation leads to a significant reduction in the expression of lipogenic enzymes like fatty acid synthase (FAS) and sterol regulatory element-binding transcription factor 1-c (SREBP-1c), resulting in decreased lipid accumulation.[9]

Enzyme Inhibition

This compound has been identified as an inhibitor of several key enzymes.

Farnesyl Protein Transferase (FTase)

FTase is a critical enzyme for the function of the Ras oncoprotein, which is frequently mutated in cancers. This compound inhibits FTase with an IC50 value of 2.5 µM.[1][10][11] It also potently inhibits the proliferation of oncogenic Ras-transformed cells with greater selectivity compared to normal cells.[1][11]

α-Glucosidase

This compound and its amide derivatives have shown excellent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion.[12] This suggests its potential as an anti-diabetic agent. The IC50 values for GBA and its derivatives ranged from 0.3 µM to 416.0 µM, significantly more potent than the control, acarbose (B1664774) (IC50 = 750.0 µM).[12]

Acetylcholinesterase (AChE)

In silico studies suggest that this compound is a potential inhibitor of acetylcholinesterase, the enzyme that breaks down the neurotransmitter acetylcholine.[13] This indicates a potential therapeutic role in managing neurodegenerative diseases like Alzheimer's.[13]

Cyclooxygenase (COX)

The anti-inflammatory properties of this compound are attributed to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key in the inflammatory pathway.

Antimicrobial and Resistance-Modifying Activity

While this compound itself does not exhibit strong direct antimicrobial activity, it significantly enhances the efficacy of conventional antibiotics, particularly against resistant strains.[1]

-

Potentiation of Antibiotics : At a sub-inhibitory concentration of 100 µg/mL, this compound dramatically reduces the Minimum Inhibitory Concentration (MIC) of penicillin G (from 64 to 1 µg/mL) and cephalexin (B21000) (from 128 to 1 µg/mL) against Staphylococcus aureus.[14]

-

Efflux Pump Inhibition : GBA acts as an inhibitor of multidrug resistance (MDR) efflux pumps in bacteria.[15][16] It enhances the accumulation and reduces the efflux of ethidium (B1194527) bromide, a known substrate for efflux pumps, in resistant clinical isolates of S. aureus.[15][16] This activity is comparable to the known efflux pump inhibitor verapamil.[15]

Quantitative Data Summary

The following table summarizes the quantitative data on the biological activities of this compound.

| Biological Activity | Target/Cell Line | Metric | Value | Reference(s) |

| Anticancer | ||||

| FTase Enzyme Inhibition | Farnesyltransferase (FTase) | IC50 | 2.5 µM | [1][10][11] |

| Cytotoxicity | Oncogenic ras-transformed NIH3T3/Hras-F cells | IC50 | 16.2 µM | [1][10][11] |

| Cytotoxicity | Normal ras-containing NIH3T3/ZIPneo cells | IC50 | 58.5 µM | [1][10][11] |

| Cancer Chemoprevention | Epstein-Barr Virus Early Antigen (EBV-EA) activation | IC50 | 11.8 nM | [1][5] |

| Cytotoxicity | A549 lung cancer cells | IC50 | ~62 µM (at 48h) | [17] |

| Enzyme Inhibition | ||||

| α-Glucosidase Inhibition | α-Glucosidase | IC50 | 0.3 - 416.0 µM | [12] |

| Antimicrobial | ||||

| Antibiotic Potentiation | S. aureus (with Penicillin G) | MIC Decrease | 64 → 1 µg/mL | [14] |

| Antibiotic Potentiation | S. aureus (with Cephalexin) | MIC Decrease | 128 → 1 µg/mL | [14] |

| Resistance Modification | MDR S. aureus (with Ciprofloxacin) | MIC Decrease | 10-80 → ≤2.5-5 µg/mL | [16] |

| Resistance Modification | MDR S. aureus (with Tetracycline) | MIC Decrease | 10-80 → ≤2.5-5 µg/mL | [16] |

| Antiviral | ||||

| Antiviral Activity | Influenza A virus (H1N1) | IC50 | 0.45 µg/mL | [5] |

Experimental Protocols

Reproducibility is paramount in scientific research. This section details the methodologies for key experiments cited in the study of this compound.[18]

Cell Proliferation (MTT) Assay

This assay measures the cytotoxic or anti-proliferative effects of a compound.

-

Cell Seeding : Seed cells (e.g., A549, U87) in 96-well plates at a specified density and allow them to attach overnight.[17]

-

Treatment : Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO not exceeding 0.3%).[17]

-

Incubation : Incubate the plates for a defined period (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.[17]

-

MTT Addition : Add MTT reagent (e.g., 50 µl of 2 mg/ml solution) to each well and incubate for an additional 4 hours.[17]

-

Formazan (B1609692) Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

Flow cytometry is used to analyze the cell cycle distribution and quantify apoptotic cells.

-

Cell Treatment : Culture and treat cells with this compound for the desired time.

-

Harvesting : Harvest cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fixation : For cell cycle analysis, fix the cells in cold 70% ethanol.

-

Staining :

-

For Apoptosis (Annexin V/PI Staining) : Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark.

-

For Cell Cycle : Resuspend fixed cells in a solution containing PI and RNase A.

-

-

Analysis : Analyze the stained cells using a flow cytometer. Annexin V-positive cells are apoptotic, and the DNA content measured by PI staining reveals the cell cycle phase.

Western Blotting

This technique is used to detect and quantify specific proteins, such as those in signaling pathways (e.g., Akt, mTOR, caspases).

-

Protein Extraction : Lyse treated cells in a suitable lysis buffer to extract total protein.

-

Quantification : Determine protein concentration using a method like the Bradford assay.

-

Electrophoresis : Separate protein samples by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking : Block the membrane with a blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Antibody Incubation : Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection : Detect the protein bands using a chemiluminescent substrate and imaging system. Analyze band intensity for quantification.[9]

Cell Migration (Scratch) Assay

This assay assesses the effect of a compound on cell migration.[6]

-

Monolayer Culture : Grow cells to a confluent monolayer in a culture plate.

-

Scratch Creation : Create a "scratch" or gap in the monolayer using a sterile pipette tip.

-

Treatment : Replace the medium with fresh medium containing this compound or a control.

-

Imaging : Capture images of the scratch at time zero and at subsequent time points (e.g., every 12 or 24 hours).

-

Analysis : Measure the width of the scratch over time to quantify the rate of cell migration into the gap.

Antimicrobial Susceptibility Testing (Broth Dilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14]

-

Preparation : Prepare a two-fold serial dilution of the antibiotic (e.g., penicillin G) in a liquid growth medium in a 96-well plate.

-

Co-treatment : Add a fixed, sub-inhibitory concentration of this compound (e.g., 100 µg/mL) to a parallel set of dilutions.[14]

-

Inoculation : Add a standardized bacterial inoculum (e.g., S. aureus) to each well.

-

Incubation : Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination : The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Visualization of Mechanisms

The following diagrams illustrate the key signaling pathways modulated by this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis, biosynthesis and biological activities of this compound - A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Potential Therapeutic Effects of this compound on Cancer: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Effects of this compound on Proliferation, Migration, and Apoptosis of Glioblastoma Cells Through the PI3K/Akt/MTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Apoptotic Effect of this compound via Activation of Caspases and Inhibition of Mcl-1 in H460 Non-Small Lung Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The potential therapeutic effects of this compound on cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. immunopathol.com [immunopathol.com]

- 10. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 11. This compound, a cytotoxic sesquiterpene from the gum resin of Ferula asafoetida, blocks protein farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. α-Glucosidase inhibition assay of this compound and it amide derivatives: New excellent semi-synthetic α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound from Ferula szowitsiana enhanced the antibacterial activity of penicillin G and cephalexin against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect Of this compound, A Sesquiterpene Coumarin From Ferula Szowitsiana, As An Inhibitor Of Efflux Mechanism In Resistant Clinical Isolates Of Staphylococcus Aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scienceopen.com [scienceopen.com]

- 17. tandfonline.com [tandfonline.com]

- 18. benchchem.com [benchchem.com]

Anticancer Potential of Galbanic Acid: A Technical Guide for Researchers

An In-depth Review of Preliminary Studies on the Cytotoxic and Mechanistic Properties of Galbanic Acid

Introduction

This compound (GBA), a sesquiterpene coumarin (B35378) predominantly found in plants of the Ferula species, has emerged as a compound of significant interest in preclinical cancer research. Preliminary studies have demonstrated its potential as a multi-targeted agent with cytotoxic, anti-proliferative, anti-angiogenic, and anti-metastatic properties across a range of cancer cell lines. This technical guide provides a comprehensive overview of the existing data on the anticancer potential of this compound, with a focus on quantitative data, detailed experimental protocols, and the elucidation of its mechanisms of action through signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel natural compounds for cancer therapy.

Data Presentation: In Vitro Cytotoxicity of this compound

The cytotoxic effects of this compound have been evaluated against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below, providing a quantitative measure of this compound's potency.

| Cancer Type | Cell Line | IC50 Value | Incubation Time | Reference |

| Breast Cancer | MDA-MB-231 | 48.75 µg/mL | Not Specified | [1] |

| Breast Cancer | MCF-7 | 56.65 µg/mL | Not Specified | [1] |

| Ovarian Cancer | OVCAR-3 | ~37 µM | 24 hours | [2] |

| Ovarian Cancer | OVCAR-3 | ~12.1 µM | 48 hours | [2] |

| Ovarian Cancer | OVCAR-3 | ~10 µM | 72 hours | [2] |

| Glioblastoma | U87 | 250 µmol/L | 24 hours | [3] |

| Lung Carcinoma | H460 | 75 µmol/L | Not Specified | [3] |

Mechanisms of Anticancer Activity

This compound exerts its anticancer effects through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor progression.

Induction of Apoptosis

Studies have shown that this compound can induce programmed cell death, or apoptosis, in cancer cells. Flow cytometry analysis of H460 non-small cell lung carcinoma cells treated with this compound revealed a significant increase in the sub-G1 apoptotic population. At concentrations of 25 µM and 50 µM, the sub-G1 population increased to 7.71% and 7.92%, respectively, compared to 0.17% in untreated control cells[3]. This induction of apoptosis is a key mechanism behind its cytotoxic effects.

Cell Cycle Arrest

This compound has also been shown to interfere with the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest. In prostate cancer cells, this compound has been reported to induce G1 arrest[3]. Furthermore, studies on the related compound gallic acid in ovarian cancer cells (OVCAR-3) demonstrated a decrease in the percentage of cells in the G1 phase and an increase in the S and G2/M phases, suggesting a blockage at these checkpoints[4]. While specific percentages for this compound-induced cell cycle arrest in various cancer cell lines require further investigation, the existing data points to this as a significant mode of its anti-proliferative action.

Key Signaling Pathways Modulated by this compound

This compound's anticancer effects are mediated through its interaction with several critical intracellular signaling pathways that regulate cell survival, proliferation, angiogenesis, and metastasis.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth and survival and is often dysregulated in cancer. This compound has been shown to inhibit this pathway in glioblastoma cells[3][5]. By downregulating the activity of key components of this pathway, this compound can suppress tumor cell proliferation and survival.

HIF-1α/VEGF Pathway

The Hypoxia-Inducible Factor-1α (HIF-1α)/Vascular Endothelial Growth Factor (VEGF) pathway is crucial for tumor angiogenesis, the formation of new blood vessels that supply nutrients to the tumor. This compound has been found to inhibit this pathway, thereby exerting anti-angiogenic effects. It achieves this by down-regulating the expression of HIF-1α and HIF-1β in both normoxic and hypoxic conditions[2]. This leads to a decrease in the production of VEGF, a potent angiogenic factor.

Androgen Receptor (AR) Signaling

In hormone-dependent cancers like prostate cancer, the androgen receptor (AR) plays a pivotal role in tumor growth. This compound has been shown to downregulate the abundance of the androgen receptor in prostate cancer cells, thus inhibiting AR signaling and suppressing tumor growth.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anticancer potential of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Harvest cells after treatment with this compound.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry-based assay is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Treated and control cells

-

70% cold ethanol (B145695)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Harvest and wash cells with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample, providing insights into the molecular mechanisms of this compound.

Materials:

-

Cell lysates from treated and control cells

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins, e.g., p-Akt, Akt, HIF-1α, VEGF, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare cell lysates and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the image using an imaging system and perform densitometric analysis.

Gelatin Zymography

This assay is used to detect the activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are involved in cancer cell invasion and metastasis.

Materials:

-

Conditioned media from treated and control cells

-

Zymogram gels containing gelatin

-

Zymogram renaturing and developing buffers

-

Coomassie blue staining and destaining solutions

Procedure:

-

Collect conditioned media from cell cultures and concentrate if necessary.

-

Load equal amounts of protein onto a gelatin-containing polyacrylamide gel under non-reducing conditions.

-

After electrophoresis, wash the gel with renaturing buffer to remove SDS.

-

Incubate the gel in developing buffer overnight at 37°C to allow for gelatin degradation by MMPs.

-

Stain the gel with Coomassie blue and then destain.

-

Areas of MMP activity will appear as clear bands against a blue background.

In Vivo Studies

While in vitro studies provide valuable preliminary data, in vivo animal models are essential for evaluating the therapeutic potential of this compound in a more complex biological system. One study investigated the anti-tumor effects of orally administered gallic acid (a related compound) in mice transplanted with LL-2 lung cancer cells. The results showed a significant reduction in tumor weight in the group treated with a combination of gallic acid and cisplatin (B142131) compared to the control group[6]. Further in vivo studies are needed to fully assess the efficacy and safety of this compound.

| Animal Model | Cancer Type | Treatment | Outcome | Reference |

| C57Black mice | Lung Cancer (LL-2 cells) | Gallic acid (1 mg/ml in drinking water) + Cisplatin (4 mg/kg, i.p.) | Significant reduction in average tumor weight (1.72 g vs. 4.02 g in control) | [6] |

Conclusion and Future Directions

The preliminary studies on this compound highlight its promising potential as an anticancer agent. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways such as PI3K/Akt/mTOR and HIF-1α/VEGF, as well as downregulate androgen receptor signaling, suggests a multi-targeted approach to cancer therapy. The quantitative data from in vitro studies provide a solid foundation for its further investigation.

Future research should focus on:

-

Expanding the panel of cancer cell lines tested to determine the broader spectrum of this compound's activity.

-

Conducting more in-depth mechanistic studies to fully elucidate the molecular targets of this compound.

-

Performing comprehensive in vivo studies in various animal models to evaluate its efficacy, pharmacokinetics, and safety profile.

-

Investigating the potential for synergistic effects when combined with existing chemotherapeutic agents.

This technical guide serves as a starting point for researchers interested in exploring the therapeutic potential of this compound. The provided data and protocols offer a framework for designing and conducting further preclinical studies to validate its promise as a novel anticancer drug candidate.

References

- 1. This compound: Induced antiproliferation in estrogen receptor-negative breast cancer cells and enhanced cellular redox state in the human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound inhibits HIF-1α expression via EGFR/HIF-1α pathway in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Gallic Acid Induces S and G2 Phase Arrest and Apoptosis in Human Ovarian Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Anti-tumor effect of gallic acid on LL-2 lung cancer cells transplanted in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Antiviral Activity of Gallic Acid Against Influenza Viruses: A Technical Guide

Introduction

This technical guide provides an in-depth overview of the antiviral activity of gallic acid against influenza viruses. It is intended for researchers, scientists, and drug development professionals. Initial searches for "Galbanic acid" did not yield relevant results on anti-influenza activity; however, extensive research exists for "Gallic acid," suggesting a possible typographical error in the original query. This document summarizes the current understanding of gallic acid's mechanism of action, presents quantitative data on its efficacy, details experimental protocols from key studies, and provides visual representations of relevant biological pathways and experimental workflows.

Gallic acid, a phenolic acid found in various plants, has demonstrated notable inhibitory effects against influenza A viruses, including H1N1 strains.[1] Its mechanism of action appears to be multifaceted, primarily involving the inhibition of viral protein production and the modulation of host cell autophagy pathways.[1]

Quantitative Data on Antiviral Efficacy

The antiviral activity of gallic acid and its derivatives has been quantified in several studies. The following tables summarize the key findings, including 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values, which are crucial metrics for evaluating antiviral potency.

Table 1: Antiviral Activity of Gallic Acid Against Influenza A (H1N1) Virus

| Compound | Virus Strain | Cell Line | Assay Type | IC50 / EC50 | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/IC50) | Reference |

| Gallic Acid | H1N1 | A549 | Plaque Assay | Not explicitly stated, but effective at concentrations from 0.1 to 10 µM | > 20 µM | Not Stated | [1] |

| Gallic Acid | H1N1 | A549 | qRT-PCR | Dose-dependent reduction in viral RNA | > 20 µM | Not Stated | [1] |

Table 2: Neuraminidase Inhibitory Activity of Related Phenolic Compounds

| Compound | Virus/Enzyme | IC50 Value | Reference |

| Gallocatechin-3-O-gallate | Influenza A (H1N1) Neuraminidase | 25 µM | [2] |

| Catechin-3-O-gallate | Influenza A (H1N1) Neuraminidase | 55 µM | [2] |

| Epigallocatechin-3-O-gallate | Influenza A (H1N1) Neuraminidase | 64 µM | [2] |

| Chlorogenic Acid | A/PuertoRico/8/1934(H1N1) | EC50 = 44.87 µM | [3] |

| Chlorogenic Acid | A/Beijing/32/92(H3N2) | EC50 = 62.33 µM | [3] |

Mechanism of Action

Gallic acid exerts its anti-influenza activity through a combination of mechanisms that target both viral and host factors.

1. Inhibition of Viral Protein Synthesis:

Gallic acid has been shown to significantly reduce the production of key influenza virus proteins, namely M1, M2, and NP.[1] The M2 protein, an ion channel crucial for viral uncoating, appears to be the most significantly inhibited.[1] The M1 matrix protein and the nucleoprotein (NP) are also essential for viral assembly and replication.[1] By suppressing the synthesis of these proteins, gallic acid disrupts the viral life cycle.[1]

2. Modulation of Autophagy:

Influenza virus infection is known to induce autophagy, a cellular process that the virus hijacks for its own replication.[1] Gallic acid appears to counteract this by restoring the normal autophagy pathway.[1] This is evidenced by a notable decrease in the conversion of LC3B-I to LC3B-II and a reduction in the accumulation of autophagosomes in infected cells treated with gallic acid.[1]

Signaling Pathway of Gallic Acid's Anti-Influenza Action

Caption: Proposed mechanism of gallic acid's antiviral action against influenza A virus.

Experimental Protocols

This section details the methodologies employed in studies investigating the anti-influenza activity of gallic acid.

Cell Culture and Virus

-

Cell Lines: Madin-Darby canine kidney (MDCK) cells and human lung adenocarcinoma (A549) cells are commonly used for influenza virus propagation and antiviral assays.[1][4]

-

Virus Strains: Influenza A/Puerto Rico/8/34 (H1N1) is a frequently used laboratory strain.[5][6]

Cytotoxicity Assay

The potential toxicity of the test compound on host cells is assessed to ensure that the observed antiviral effect is not due to cell death.

-

Method: The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method used to determine cell viability.[1]

-

Procedure:

-

Seed A549 cells in a 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of gallic acid for a specified period (e.g., 72 hours).[1]

-

Add the XTT reagent to each well and incubate.

-

Measure the absorbance at a specific wavelength to quantify the formation of formazan, which is proportional to the number of viable cells.

-

Plaque Reduction Assay

This assay is a gold standard for quantifying the inhibitory effect of a compound on viral infectivity.

-

Procedure:

-

Grow confluent monolayers of MDCK cells in 6-well plates.

-

Infect the cells with a known amount of influenza virus (e.g., 3 x 10^5 Plaque Forming Units (PFU)/mL) for 1 hour to allow for viral adsorption.[1]

-

Remove the virus inoculum and wash the cells.

-

Overlay the cells with a medium containing different concentrations of gallic acid and a solidifying agent like agar.

-

Incubate the plates for a few days until plaques (zones of cell death) are visible.

-

Fix and stain the cells to visualize and count the plaques.

-

The reduction in the number of plaques in treated wells compared to untreated controls indicates the antiviral activity.

-

Experimental Workflow for Plaque Reduction Assay

Caption: Workflow for a typical plaque reduction assay to determine antiviral activity.

Hemagglutination (HA) Assay

This assay measures the ability of the influenza virus to agglutinate red blood cells (RBCs) and the inhibitory effect of the compound on this process.

-

Procedure:

-

Prepare serial dilutions of the virus-containing supernatant from infected and treated cells.

-

Add a standardized suspension of RBCs (e.g., chicken or turkey RBCs) to each dilution.

-

Incubate and observe for hemagglutination (a lattice formation of RBCs).

-

The HA titer is the highest dilution of the virus that causes complete hemagglutination. A reduction in the HA titer in treated samples indicates antiviral activity.

-

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to quantify the amount of viral RNA in infected cells, providing a measure of viral replication.

-

Procedure:

-

Infect cells with influenza virus and treat with gallic acid.

-

After a specific incubation period, lyse the cells and extract total RNA.

-

Perform reverse transcription to convert viral RNA into complementary DNA (cDNA).

-

Amplify the cDNA using primers specific for a viral gene (e.g., the M gene) in a real-time PCR machine with a fluorescent dye (e.g., SYBR Green).

-

The amount of viral RNA is quantified by measuring the fluorescence intensity.

-

Western Blot Analysis

This technique is used to detect and quantify the expression of specific viral proteins in infected cells.

-

Procedure:

-

Infect cells and treat with gallic acid.

-

Lyse the cells and separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane.

-

Probe the membrane with primary antibodies specific for the influenza proteins of interest (e.g., M1, M2, NP).

-

Add a secondary antibody conjugated to an enzyme that produces a detectable signal.

-

Visualize and quantify the protein bands to determine the effect of gallic acid on viral protein expression.[1]

-

Autophagy Assessment

-

Acridine (B1665455) Orange Staining: This fluorescent dye can be used to visualize acidic vesicular organelles, such as autophagosomes. A decrease in acridine orange staining in gallic acid-treated cells suggests an inhibition of autophagosome accumulation.[1]

-

LC3B Conversion: Western blotting can be used to measure the conversion of the soluble form of LC3B (LC3B-I) to the lipidated, autophagosome-associated form (LC3B-II). A decrease in the LC3B-II/LC3B-I ratio indicates an inhibition of autophagy.[1]

Conclusion

Gallic acid has demonstrated significant potential as an anti-influenza agent. Its ability to inhibit the production of essential viral proteins and modulate the host autophagy pathway provides a strong basis for its antiviral activity. The experimental protocols detailed in this guide offer a framework for the continued investigation and characterization of gallic acid and its derivatives as potential therapeutics for influenza virus infections. Further research is warranted to fully elucidate its in vivo efficacy and to explore its potential in combination therapies.

References

- 1. Anti‐influenza A (H1N1) virus effect of gallic acid through inhibition of virulent protein production and association with autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antiviral activity of chlorogenic acid against influenza A (H1N1/H3N2) virus and its inhibition of neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiviral activity of ethanol extract of Geranii Herba and its components against influenza viruses via neuraminidase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitrostilbenes: Synthesis and Biological Evaluation as Potential Anti-Influenza Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Influenza Virus Activity and Constituents Characterization of Paeonia delavayi Extracts [mdpi.com]

A Technical Deep Dive into the Anticoagulant Potential of Galbanic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Galbanic acid, a sesquiterpene coumarin (B35378) predominantly found in plants of the Ferula genus, has emerged as a compound of interest for its diverse biological activities, including its anticoagulant properties. This technical guide synthesizes the current scientific knowledge on the anticoagulant effects of this compound and its derivatives. The primary anticoagulant mechanism identified is the inhibition of platelet aggregation, a critical step in thrombus formation. While quantitative data on its effects on the plasma coagulation cascade (prothrombin time and activated partial thromboplastin (B12709170) time) are not extensively documented in publicly available literature, the existing evidence on its antiplatelet activity warrants further investigation into its potential as a novel antithrombotic agent. This document provides a comprehensive overview of the known quantitative data, detailed experimental methodologies for assessing its anticoagulant effects, and a depiction of the relevant biological pathways.

Anticoagulant Properties of this compound

The primary demonstrated anticoagulant effect of this compound lies in its ability to inhibit platelet aggregation. Platelets, or thrombocytes, are key cellular components of blood clots, and their aggregation is a crucial event in both hemostasis and thrombosis.

Inhibition of Platelet Aggregation

In vitro studies have shown that the sodium salt of this compound can suppress platelet aggregation induced by a variety of agonists. This broad-spectrum inhibitory action suggests a potential interference with common platelet activation pathways.

Table 1: Inhibition of Platelet Aggregation by this compound Sodium Salt [1]

| Agonist | This compound Concentration (µg/mL) | Observed Effect |

| ADP | 50, 100, 200 | Suppression of platelet aggregation |

| Thrombin | 50, 100, 200 | Suppression of platelet aggregation |

| Histamine | 50, 100, 200 | Suppression of platelet aggregation |

| Adrenaline | 50, 100, 200 | Suppression of platelet aggregation |

| Acetylcholine | 50, 100, 200 | Suppression of platelet aggregation |

| Collagen | 50, 100, 200 | Suppression of platelet aggregation |

Note: Specific quantitative measures of inhibition (e.g., IC50 values) are not detailed in the available literature.

Anticoagulant Properties of this compound Derivatives

The anticoagulant activity of coumarin derivatives is a well-established area of pharmaceutical research, with warfarin (B611796) being a prominent example. While specific data on the prothrombin time (PT) and activated partial thromboplastin time (aPTT) for this compound itself are scarce, studies on other coumarin derivatives provide a basis for understanding the potential effects of this compound derivatives. For instance, certain synthetic 4-hydroxycoumarin (B602359) derivatives have demonstrated the ability to prolong PT, indicating an interference with the extrinsic and common coagulation pathways.[2] The synthesis of ester and amide derivatives of coumarins has also been explored to modulate their anticoagulant activity.[3]

It is hypothesized that derivatization of this compound, for instance by esterification of its carboxylic acid group or modification of the sesquiterpene moiety, could lead to compounds with enhanced or altered anticoagulant profiles. However, specific experimental data on the anticoagulant screening of this compound derivatives are not currently available in the public domain.

Experimental Protocols

This section outlines the detailed methodologies for the key experiments relevant to assessing the anticoagulant properties of this compound and its derivatives.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This is the primary method used to evaluate the antiplatelet effects of this compound.

Principle: Platelet-rich plasma (PRP) is turbid. Upon addition of an agonist, platelets aggregate, causing the plasma to become more transparent. An aggregometer measures this change in light transmission, which is proportional to the extent of aggregation.

Protocol:

-

Blood Collection: Collect whole blood from healthy, consenting donors (who have not taken any medication known to affect platelet function for at least 10 days) into tubes containing 3.2% or 3.8% sodium citrate (B86180) (9:1 blood to citrate ratio).[4]

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5-3.0 x 10⁸ platelets/mL using PPP.[5]

-

Aggregation Measurement:

-

Pre-warm the aggregometer to 37°C.

-

Pipette a defined volume of adjusted PRP into a cuvette with a magnetic stir bar.

-

Incubate the PRP for a set time (e.g., 5 minutes) at 37°C with stirring.

-

Add the test compound (this compound or its derivative) at various concentrations or a vehicle control.

-

Establish a baseline (0% aggregation) with the PRP sample and 100% aggregation with a PPP blank.

-

Initiate platelet aggregation by adding a specific concentration of an agonist (e.g., ADP, collagen, thrombin).

-

Record the change in light transmission over time (typically 5-10 minutes). The maximum aggregation percentage is recorded.[6]

-

Experimental Workflow for Platelet Aggregation Assay

References

- 1. [Effect of the sodium salt of this compound on thrombocyte aggregation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jjbs.hu.edu.jo [jjbs.hu.edu.jo]

- 3. Synthesis of 3-amino-4-hydroxy coumarin and dihydroxy-phenyl coumarins as novel anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Testing platelet aggregation activity [protocols.io]

"Galbanic acid" as a potential cancer chemopreventive agent

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Galbanic acid, a sesquiterpene coumarin (B35378) primarily isolated from plants of the Ferula species, has emerged as a promising candidate in the field of cancer chemoprevention. A growing body of preclinical evidence demonstrates its potent anti-cancer activities across a spectrum of malignancies, including breast, lung, prostate, and glioblastoma. Its multifaceted mechanism of action, encompassing the induction of apoptosis, inhibition of angiogenesis, and arrest of the cell cycle, positions it as a compelling subject for further investigation and development. This technical guide provides a comprehensive overview of the current state of research on this compound as a potential cancer chemopreventive agent. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways modulated by this natural compound. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anti-cancer therapeutics.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous exploration of novel therapeutic and preventive strategies. Natural products have historically been a rich source of anti-cancer agents, and this compound is a noteworthy example of a plant-derived compound with significant potential.[1][2] Its ability to modulate multiple oncogenic signaling pathways underscores its potential to overcome the complexities of cancer biology, including the development of resistance to conventional therapies.[3][4] This guide will delve into the molecular mechanisms underlying the anti-cancer effects of this compound, present the quantitative evidence of its efficacy, and provide detailed experimental protocols to facilitate further research in this promising area.

Quantitative Data Summary

The cytotoxic and anti-proliferative effects of this compound have been quantified in numerous studies across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. A summary of reported IC50 values for this compound is presented in Table 1. Additionally, available data on the in vivo efficacy of this compound in animal models are summarized in Table 2.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µg/mL) | Incubation Time (h) | Citation |

| Breast Cancer | MDA-MB-231 | 48.75 | 48 | [5] |

| Breast Cancer | MCF-7 | 56.65 | 48 | [5] |

| Ovarian Cancer | OVCAR-3 | 15.4 | 24 | [6] |

| Ovarian Cancer | OVCAR-3 | 23.0 | 48 | [6] |

| Ovarian Cancer | OVCAR-3 | 21.0 | 72 | [6] |

| Glioblastoma | U87 | Not explicitly stated, but effective at concentrations lower than temozolomide. | 24, 48, 72 | [7] |

| Non-Small Cell Lung Cancer | H460 | More susceptible than A549, PC-9, and HCC827 cells. | 24 | [2] |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Cancer Model | Animal | Treatment Regimen | Outcome | Citation |

| Lewis Lung Carcinoma | Syngeneic Mice | Daily i.p. injection (1 mg/kg) | Inhibited tumor growth and angiogenesis. | [8] |

Mechanisms of Action and Signaling Pathways

This compound exerts its anti-cancer effects through the modulation of several critical signaling pathways involved in cell survival, proliferation, and angiogenesis.

Induction of Apoptosis

This compound has been shown to induce programmed cell death, or apoptosis, in various cancer cells.[2][5] This is achieved through the regulation of the intrinsic mitochondrial pathway. Key molecular events include the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic proteins Bcl-2 and Mcl-1.[2][5] This shift in the Bax/Bcl-2 ratio leads to the activation of caspase-9 and the subsequent cleavage of caspase-3 and PARP, culminating in apoptotic cell death.[2]

Caption: this compound induces apoptosis via the mitochondrial pathway.

Inhibition of Angiogenesis

Tumor growth and metastasis are highly dependent on angiogenesis, the formation of new blood vessels. This compound has demonstrated potent anti-angiogenic properties.[8] It exerts these effects by targeting the Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) signaling pathway.[9] Under hypoxic conditions typical of the tumor microenvironment, HIF-1α is stabilized and promotes the transcription of pro-angiogenic factors like VEGF. This compound has been shown to down-regulate the expression of HIF-1α, thereby inhibiting VEGF secretion and subsequent steps in the angiogenic cascade, such as endothelial cell migration and tube formation.[9]

Caption: this compound inhibits angiogenesis by targeting the HIF-1α/VEGF pathway.

Cell Cycle Arrest and Inhibition of Metastasis

This compound can also halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M phase.[8] Furthermore, it has been shown to suppress the migration and invasion of cancer cells, key steps in the metastatic process. This is achieved, in part, by downregulating the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, facilitating cancer cell dissemination.[7] Studies on glioblastoma cells have revealed that this compound can inhibit the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[7] By inhibiting this pathway, this compound effectively reduces the migratory capacity of glioblastoma cells.[7]

Caption: this compound inhibits cell proliferation and metastasis via the PI3K/Akt/mTOR pathway and MMPs.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the anti-cancer effects of this compound. These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

-

Materials:

-

This compound

-

Cancer cell lines (e.g., MDA-MB-231, MCF-7, OVCAR-3)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare a stock solution of this compound in DMSO and make serial dilutions in cell culture medium to achieve the desired final concentrations.

-

Replace the medium in the wells with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).

-

Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

-

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This assay quantifies the percentage of cells undergoing apoptosis and necrosis.

-

Materials:

-

This compound-treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound at the desired concentrations and for the appropriate time.

-

Harvest both adherent and floating cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

-

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess changes in their expression levels.

-

Materials:

-

This compound-treated and control cell lysates

-

RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Bax, Bcl-2, Mcl-1, cleaved caspase-3, PARP, p-Akt, Akt, p-mTOR, mTOR, HIF-1α, β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

-

Imaging system

-

-

Procedure:

-

Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (at the manufacturer's recommended dilution) overnight at 4°C.

-

Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an ECL detection reagent and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

-

In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the ability of endothelial cells to form capillary-like structures.

-

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Matrigel or other basement membrane matrix

-

96-well plates

-

This compound

-

-

Procedure:

-

Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well.

-

Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

-

Seed HUVECs (1-2 x 10⁴ cells/well) onto the Matrigel-coated wells in endothelial cell growth medium containing various concentrations of this compound.

-

Incubate the plate at 37°C for 4-18 hours.

-

Observe and photograph the formation of tube-like structures using an inverted microscope.

-

Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and number of loops using angiogenesis analysis software.

-

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

-

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cells (e.g., Lewis Lung Carcinoma)

-

This compound

-

Vehicle for injection (e.g., corn oil, DMSO/saline mixture)

-

Calipers